sEH-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H15F3N2O5 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]phenoxy]benzoic acid |
InChI |
InChI=1S/C21H15F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-12H,(H,27,28)(H2,25,26,29) |
InChI Key |
CLWASWNEAHTOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Structure Activity Relationship Sar and Ligand Design for Soluble Epoxide Hydrolase Inhibitors
The design of potent and selective sEH inhibitors relies heavily on understanding the enzyme's structure and its interaction with ligands. The catalytic site of sEH, located in the C-terminal domain, is known to interact with inhibitors, often involving key residues such as tyrosine and aspartate nih.govacs.org. Various structural scaffolds have been explored for sEH inhibition, including urea (B33335), carbamate, and amide derivatives, which have demonstrated potent inhibitory effects targetmol.commedkoo.com.
SAR studies have revealed that the nature and position of substituents on these core scaffolds significantly influence inhibitory potency and pharmacokinetic properties nih.govmedchemexpress.eucaymanchem.com. For instance, the presence of specific non-polar groups and the strategic introduction of polar secondary pharmacophores can impact in vivo efficacy and metabolic stability nih.govmedchemexpress.eu. Conformationally restricted inhibitors have also been developed to improve structural rigidity and potentially enhance binding affinity medchemexpress.eu.
Specific potent sEH inhibitors, such as trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) and 1-adamantan-1-yl-3-(1-propionylpiperidin-4-yl)urea (TPPU), exemplify successful sEH inhibitor design, exhibiting nanomolar inhibitory potencies medkoo.comtocris.comfluoroprobe.comcaymanchem.cominvivochem.cn. TPPU, for example, shows IC50 values of 1.1 nM for murine and 2.1 nM for human sEH fluoroprobe.com. t-AUCB is reported with an IC50 of 0.5 nM invivochem.cn.
Modulators of Soluble Epoxide Hydrolase and Farnesoid X Receptor Fxr
Given the multifactorial nature of certain diseases, such as nonalcoholic steatohepatitis (NASH), strategies involving the modulation of multiple targets simultaneously are being investigated targetmol.comamericanelements.com. The farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid metabolism and lipid homeostasis, is considered a relevant target for NASH and other metabolic disorders targetmol.comamericanelements.comnih.govwikipedia.orgprobechem.com.
Dual modulators that combine sEH inhibition with FXR activation have been developed with the aim of achieving synergistic therapeutic effects targetmol.comamericanelements.comnih.gov. These compounds are often designed by merging pharmacophores known to interact with each target . An example of such a dual modulator is DM509, which demonstrates partial FXR agonism with a pEC50 of 7.7 and sEH inhibitory activity with a pIC50 of 8.4 medchemexpress.comnih.govnih.gov. Research findings suggest that dual sEH/FXR modulation can exert antisteatotic and antifibrotic effects, highlighting their potential in managing conditions like NASH americanelements.comprobechem.comnih.gov.
Dual Soluble Epoxide Hydrolase / 5 Lipoxygenase Activating Protein Flap Inhibitors
Another approach in multi-target drug design for inflammatory conditions involves the simultaneous inhibition of sEH and the 5-lipoxygenase-activating protein (FLAP) medkoo.comuni.lunih.govguidetopharmacology.org. FLAP plays a key role in the biosynthesis of pro-inflammatory leukotrienes medkoo.comnih.govguidetopharmacology.org. By inhibiting both sEH (thus preserving anti-inflammatory EETs) and FLAP (reducing pro-inflammatory leukotrienes), a more comprehensive anti-inflammatory effect may be achieved medkoo.comnih.gov.
Diflapolin was reported as the first dual inhibitor of sEH and FLAP medkoo.comuni.lunih.govprobechem.combiorxiv.orgguidetopharmacology.orgmedchemexpress.com. It has shown inhibitory activity against isolated sEH with an IC50 of 20 nM medchemexpress.eutocris.comcenmed.com. Additionally, Diflapolin inhibits 5-LOX product formation in human monocytes and neutrophils with IC50 values of 30 nM and 170 nM, respectively tocris.comuni.luguidetopharmacology.orgcenmed.com.
The chemical compound sEH/FLAP-IN-1 , also referred to as Compound 46A, is another example of a dual sEH/FLAP inhibitor nih.gov. Research indicates that sEH/FLAP-IN-1 inhibits sEH with an IC50 of 18 nM and inhibits 5-LOX product formation in SACM-stimulated PBMCs with an EC50 of 11 nM nih.gov. This dual activity profile suggests its potential for research in inflammatory diseases nih.gov.
| Compound Name | Target 1 (sEH) | Target 2 (FLAP/5-LOX) | sEH Activity Data | FLAP/5-LOX Activity Data | PubChem CID |
| Diflapolin | sEH | FLAP/5-LOX | IC50 = 20 nM medchemexpress.eutocris.comcenmed.com | IC50 (monocytes) = 30 nM, IC50 (neutrophils) = 170 nM tocris.comuni.luguidetopharmacology.orgcenmed.com | 4560409 probechem.comnih.gov |
| sEH/FLAP-IN-1 | sEH | FLAP/5-LOX | IC50 = 18 nM nih.gov | EC50 (PBMCs) = 11 nM nih.gov | 169450137 wikipedia.org |
Proteolysis Targeting Chimeras Protacs for Soluble Epoxide Hydrolase Degradation
Beyond enzymatic inhibition, targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) represents a novel therapeutic modality for modulating protein levels tocris.comfluoroprobe.comnih.govbiorxiv.orgnih.govnih.gov. PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome nih.govbiorxiv.org.
This approach has been applied to sEH, leading to the development of sEH-targeting PROTACs tocris.comfluoroprobe.commedchemexpress.comnih.govbiorxiv.orgnih.govnih.govcymitquimica.com. These PROTACs typically consist of an sEH-binding ligand, an E3 ubiquitin ligase recruiting ligand (such as a cereblon ligand), and a linker connecting the two medchemexpress.comnih.gov.
First-generation sEH PROTACs, such as sEH PROTAC 1a (based on the sEH inhibitor t-TUCB), demonstrated the feasibility of this approach by inducing sEH degradation in cellular settings tocris.commedchemexpress.comguidetopharmacology.orgnih.govcymitquimica.com. However, these initial PROTACs sometimes exhibited limitations in degradation potency and stability tocris.commedchemexpress.comguidetopharmacology.orgnih.gov.
Subsequent research has focused on developing next-generation sEH PROTACs with improved properties targetmol.comtocris.comguidetopharmacology.orgnih.gov. For instance, Compound 8, also referred to as sEH-degrader-1, is highlighted as a potent next-generation sEH PROTAC targetmol.comguidetopharmacology.orgnih.govcymitquimica.comcymitquimica.comresearchgate.net. Compound 8 has shown superior degradation potency compared to first-generation PROTACs, with a half-maximal degradation concentration (DC50) of approximately 0.5 nM targetmol.comguidetopharmacology.orgnih.gov. This represents a significant improvement in potency targetmol.comguidetopharmacology.orgnih.gov. The mechanism of degradation for these PROTACs has been investigated, often involving the ubiquitin-proteasome system tocris.comguidetopharmacology.org. Some studies on sEH PROTAC 1a, however, suggested potential degradation via the lysosome fluoroprobe.commedchemexpress.comnih.gov.
| Compound Name | Target | Mechanism | Activity Data | PubChem CID |
| sEH PROTAC 1a | sEH | Degradation (PROTAC) | DC50 > 1 µM targetmol.comguidetopharmacology.orgnih.gov | Not readily available |
| sEH-degrader-1 (Compound 8) | sEH | Degradation (PROTAC) | DC50 ≈ 0.5 nM targetmol.comguidetopharmacology.orgnih.gov | Not readily available |
Synthetic Methodologies for Soluble Epoxide Hydrolase Inhibitors
Strategies for Chemical Synthesis of sEH-IN-1 and Analogues
The chemical synthesis of sEH inhibitors, including analogues of compounds like this compound, primarily revolves around constructing core pharmacophores known to interact effectively with the sEH enzyme's active site. Key structural motifs frequently employed include urea (B33335) and amide functionalities, which are known to form crucial hydrogen bonds with catalytic residues such as Asp333, Tyr381, and Tyr465 in the sEH enzyme frontiersin.orgguidetomalariapharmacology.org.
General synthetic strategies often involve the formation of the central urea or amide linkage, followed by the introduction of various substituents designed to optimize binding affinity, selectivity, and pharmacokinetic properties. For urea-based inhibitors, a common approach is the reaction of an isocyanate with an amine . Alternatively, the reaction of a carbonyldiimidazole or a similar coupling agent with two different amines can also yield unsymmetrical ureas. Amide-based inhibitors are typically synthesized through the coupling of a carboxylic acid with an amine, utilizing standard peptide coupling reagents wikipedia.org.
The design of sEH inhibitors often incorporates lipophilic moieties, as the binding pocket of sEH is largely hydrophobic. These lipophilic groups, such as adamantyl, cyclohexyl, or various aromatic and heteroaromatic rings, are appended to the central urea or amide core wikipedia.org. The specific arrangement and nature of these substituents significantly influence the inhibitor's potency and interaction with the enzyme.
For synthesizing libraries of analogues, parallel synthesis and solid-phase synthesis techniques are often employed to rapidly generate a diverse set of compounds for structure-activity relationship (SAR) studies. These studies are critical for identifying key structural features that contribute to high potency and desirable properties.
Optimization of Synthetic Routes for Yield and Purity
Optimizing synthetic routes for sEH inhibitors is crucial for achieving high yields, purity, and scalability, particularly for potential pharmaceutical development. Challenges in synthesis can include the formation of unwanted byproducts, difficulties in purification, and achieving desired stereochemistry if chiral centers are present.
Optimization efforts often focus on:
Reaction Conditions: Exploring different solvents, temperatures, catalysts, and reaction times to maximize yield and minimize byproduct formation. Microwave-assisted synthesis, for instance, has been explored for improving reaction efficiency in the synthesis of dual sEH/FAAH inhibitors.
Reagent Selection: Choosing appropriate coupling agents, protecting groups, and catalysts that are efficient and compatible with the functional groups present in the molecule.
Purification Techniques: Developing efficient purification methods, such as crystallization, column chromatography, or preparative HPLC, to obtain compounds of high purity. The physical properties of sEH inhibitors, such as low solubility and high melting points, can pose challenges in formulation and thus influence the required purity and downstream processing.
Stereochemical Control: If the molecule contains chiral centers, asymmetric synthesis or chiral resolution techniques may be necessary to obtain the desired stereoisomer, as enantiomers can exhibit significant differences in inhibitory activity wikipedia.org.
Improving the physical properties of sEH inhibitors, such as increasing water solubility and lowering melting points, is a significant aspect of optimization that directly impacts their developability and bioavailability. Structural modifications, such as the introduction of polar groups or the modification of the central pharmacophore from urea to amide, have been investigated to address these issues while maintaining or improving potency wikipedia.org.
Discovery and Derivatization from Natural Products
Natural products represent a valuable source for the discovery of novel sEH inhibitors, offering diverse chemical scaffolds that may interact with the enzyme in unique ways wikipedia.org. While synthetic inhibitors, particularly urea-based compounds, have demonstrated high potency in the low nanomolar to picomolar range, some natural compounds have also shown sEH inhibitory activity.
Examples of natural products reported to exhibit sEH inhibitory activity include compounds isolated from plants and bacteria. These include stilbenes like isopropylstilbene, honokiol, β-amyrin acetate, biflavonoids, anthraquinone (B42736) derivatives, and triterpenoids.
However, the potency of many natural product-derived sEH inhibitors is often lower compared to optimized synthetic compounds. Despite this, natural products can serve as starting points for the design and synthesis of more potent analogues through structural derivatization. By identifying the key features responsible for the inhibitory activity in a natural scaffold, chemists can synthesize modified versions with improved potency, selectivity, and pharmacokinetic properties. This process involves synthesizing derivatives with variations in substituents, linker regions, and core structures, guided by SAR studies.
Challenges and Innovations in Soluble Epoxide Hydrolase Inhibitor Synthesis
The synthesis of sEH inhibitors presents several challenges. One major challenge has been developing compounds with a favorable balance of high potency, good solubility, and desirable pharmacokinetic profiles. Highly potent lipophilic inhibitors often suffer from poor water solubility and high melting points, which can hinder formulation and reduce oral bioavailability.
Another challenge lies in achieving selectivity over other epoxide hydrolases, such as microsomal epoxide hydrolase (mEH), which plays a crucial role in detoxifying xenobiotics frontiersin.org. While sEH inhibitors generally show good selectivity, careful design and synthesis are required to minimize off-target effects.
Innovations in sEH inhibitor synthesis are continuously being explored to overcome these challenges. These include:
Structure-Based Drug Design: Utilizing X-ray crystal structures of sEH in complex with inhibitors to guide the rational design of new compounds with improved binding interactions frontiersin.orgguidetomalariapharmacology.org.
Exploration of Novel Pharmacophores: Moving beyond traditional urea and amide cores to discover new structural classes of sEH inhibitors wikipedia.org.
Development of Dual-Targeting Ligands: Designing single molecules that can inhibit sEH and other relevant targets involved in disease pathways, such as fatty acid amide hydrolase (FAAH) or 5-lipoxygenase (5-LO), to potentially achieve synergistic therapeutic effects.
Advanced Synthetic Techniques: Employing modern synthetic methodologies, such as click chemistry or flow chemistry, to enable more efficient and rapid synthesis of complex inhibitor structures.
Improving Physical Properties: Strategies to enhance water solubility and reduce melting points while maintaining potency remain an active area of research. This includes incorporating polar groups, modifying linker regions, and exploring different salt forms or formulations.
Advanced Analytical Methods for Soluble Epoxide Hydrolase Research
Chromatographic and Spectrometric Techniques for Lipid Metabolite Profiling
Chromatographic and spectrometric methods are essential for separating, identifying, and quantifying the various lipid metabolites, particularly the epoxide substrates and their corresponding diol products of sEH. These techniques provide insights into the metabolic pathways influenced by sEH activity and the effectiveness of sEH inhibitors in modulating these pathways. nih.govpnas.orgresearchgate.netmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Epoxide-Diol Ratios
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), is a widely used and highly sensitive technique for the targeted analysis of lipid metabolites, including the epoxide-diol pairs relevant to sEH activity. ucanr.edunih.govpnas.orgresearchgate.netmdpi.comnih.gov This method allows for the simultaneous detection and quantification of multiple epoxide and diol species in biological samples. nih.govpnas.orgresearchgate.net
The ratio of diol product to epoxide substrate (diol-to-epoxide ratio) is often used as an indirect measure of sEH activity in vivo. nih.govresearchgate.net A higher diol-to-epoxide ratio generally indicates higher sEH activity, while a lower ratio suggests reduced activity or effective sEH inhibition. nih.govpnas.org LC-MS/MS methods have been developed to measure as many as 15 pairs of fatty acid epoxides and diols derived from various precursor fatty acids like linoleic acid (LA), α-linolenic acid (ALA), arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov
LC-MS/MS methods offer high sensitivity and can quantify potent sEH inhibitors even at picomolar concentrations of the enzyme. nih.gov For instance, a method utilizing 14(15)-EpETrE as a substrate demonstrated a limit of detection of 2 fmol on column for the product 14,15-DiHETrE, with a linear range spanning over three orders of magnitude. nih.gov
Research Findings using LC-MS:
Targeted oxylipin analysis using LC-MS/MS detected 15 pairs of FFA epoxides and diols in rat plasma. nih.gov
Diol-to-epoxide ratios calculated from these pairs strongly correlated with each other, suggesting they reflect changes in sEH activity. nih.gov
LC-MS/MS analysis in sEH knockout mice showed reduced levels of sEH products (fatty acid diols) in colon tissue compared to wild-type mice, supporting the effect of sEH inhibition. pnas.org
Studies using LC-MS/MS have investigated the hydrolysis of epoxyeicosatrienoic acid ethanolamides (EET-EAs) to dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs) by human sEH. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in lipid metabolite profiling, particularly for volatile or semi-volatile compounds. lcms.czthermofisher.comnih.govnih.govmdpi.com While LC-MS is often preferred for the less volatile fatty acid epoxides and diols, GC-MS can be applied, often requiring chemical derivatization to increase the volatility of the analytes. thermofisher.comnih.gov
GC-MS provides high chromatographic separation power and reproducible retention times. thermofisher.comnih.gov Electron Ionization (EI) in GC-MS generates characteristic fragmentation patterns that can be matched against spectral libraries for compound identification. thermofisher.com
Research Findings using GC-MS:
GC-MS has been used to analyze the hydrolysis products of sEH substrates like trans-diphenyl-propene oxide (t-DPPO) and cis-9,10-epoxystearic acid, particularly in studies investigating the mechanism of sEH. ucanr.edu
Studies have employed GC-MS to measure the hydrolysis of unlabeled epoxyeicosatrienoic acids (EETs) and detect the resulting dihydroxyeicosatrienoic acids (DHETs). ahajournals.org
Enzymatic Assays for Soluble Epoxide Hydrolase Activity Quantification
Enzymatic assays are direct methods used to quantify the catalytic activity of sEH, often by measuring the rate of product formation from a specific substrate. These assays are crucial for determining enzyme kinetics, screening potential inhibitors, and evaluating their potency (e.g., IC50 values). ucanr.edunih.gov
Radiometric Assays
Radiometric assays were among the early methods developed to measure sEH activity and are known for their high sensitivity. ucanr.edunih.govucdavis.edu These assays typically use a radiolabeled epoxide substrate, and the enzyme activity is quantified by measuring the formation of the radiolabeled diol product. ucanr.eduresearchgate.net
A common substrate for radiometric assays is [14C]- or [3H]-labeled trans-stilbene (B89595) oxide (t-SO) or trans-diphenyl-propene oxide (t-DPPO). ucanr.eduresearchgate.netucdavis.eduresearchgate.net The assay often involves differential partitioning or chromatographic separation (like thin-layer chromatography) to separate the substrate from the product before quantification of the radioactivity in the product fraction. ucanr.eduresearchgate.net
While sensitive, radiometric assays can be time-consuming and involve handling radioactive materials. ucanr.edunih.gov
Research Findings using Radiometric Assays:
Radiometric assays using [3H]-t-DPPO have been used to determine sEH activity in tissue extracts. researchgate.net
These assays have been instrumental in the early development and evaluation of sEH inhibitors. nih.gov
Fluorimetric Assays
Fluorimetric assays are sensitive and widely used for measuring sEH activity and inhibition, particularly for high-throughput screening of chemical libraries. ucanr.edunih.govcaymanchem.comabcam.co.jpaffiassay.comabcam.com These assays utilize a non-fluorescent or weakly fluorescent epoxide substrate that is hydrolyzed by sEH to yield a highly fluorescent diol product. nih.govcaymanchem.comabcam.co.jpabcam.com
A commonly used substrate in fluorimetric assays is cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or similar α-cyanocarbonate epoxides, which produce a strong fluorescent signal upon hydrolysis. ucanr.edunih.govcaymanchem.com These assays are very sensitive for determining inhibitor potency (IC50 values) but may require the use of purified enzyme preparations to avoid interference from other enzymes. ucanr.educaymanchem.com
Fluorimetric assays are often performed in a microplate format, allowing for rapid and efficient screening of multiple samples and inhibitors. caymanchem.comabcam.co.jpabcam.com
Research Findings using Fluorimetric Assays:
Fluorimetric assays using substrates like Epoxy Fluor 7 have been developed for detecting sEH activity in whole cells. caymanchem.com
These assays are valuable tools for revealing structure-activity relationships of sEH inhibitors. nih.gov
Commercial fluorimetric assay kits are available for measuring sEH activity in various sample types, including cell and tissue lysates, and purified protein. abcam.co.jpaffiassay.comabcam.com These kits often include a specific sEH inhibitor to differentiate sEH activity from non-specific hydrolysis. abcam.co.jpabcam.com
Absorption-Based Continuous Kinetic Assays
Absorption-based continuous kinetic assays measure sEH activity by monitoring the change in absorbance of a substrate or product over time due to the enzymatic reaction. ucanr.eduresearchgate.net These assays are "continuous" because they allow for real-time monitoring of the reaction progress without the need for stopping the reaction and taking aliquots. pnas.org
These assays are based on the difference in the ultraviolet absorbance spectra between the epoxide substrate and its corresponding diol product. researchgate.net While some early absorption-based assays using substrates like trans-stilbene oxide were not very sensitive, improved methods using aromatic epoxides that are turned over at higher rates by sEH have been developed. researchgate.net
For example, the hydrolysis of 1,2-epoxy-1-(p-nitrophenyl)pentane (ENP5) by sEH is accompanied by a decrease in absorbance at 302 nm, while the hydration of 1,2-epoxy-1-(2-quinolyl)pentane (EQU5) results in an increase in absorbance at 315.5 nm. researchgate.net Another substrate used is 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC). nih.gov
While generally less sensitive than radiometric or fluorimetric assays, absorption-based assays can be useful for rapid determination of kinetic constants and high-throughput screening, especially when using substrates with suitable spectral properties. nih.govresearchgate.net
Research Findings using Absorption-Based Assays:
Absorption-based assays have been used to screen libraries of chemicals for sEH inhibitory activity. nih.gov
Studies have utilized these assays to determine inhibitor potency, although their sensitivity may be a limitation for highly potent inhibitors compared to fluorimetric or radiometric methods. nih.gov
A spectrophotometric assay based on the oxidation of the formed diol by sodium periodate (B1199274) has been developed, which allows for continuous and rapid determination of epoxide hydrolase activity for aromatic epoxides. researchgate.net
Immunochemical Methods for Protein Expression and Degradation (e.g., ELISA, Immunoblotting)
Immunochemical methods are fundamental tools for the detection, quantification, and characterization of sEH protein. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoblotting (Western Blot) are widely employed to measure sEH protein expression levels and monitor its degradation.
ELISA is a versatile plate-based assay used for detecting and quantifying soluble substances such as proteins. In sEH research, sandwich ELISA formats have been developed for highly sensitive and specific detection of sEH in various biological samples, including cell lysates and tissue homogenates tocris.comyoutube.comuni.lubio-techne.com. These assays typically utilize a capture antibody immobilized on a solid surface and a detection antibody that binds to a different epitope on the sEH protein. The detection antibody is often conjugated to an enzyme, and the subsequent addition of a substrate produces a measurable signal, such as a color change, that is proportional to the amount of sEH present tocris.comyoutube.comuni.lu. Recent advancements in ELISA technology for sEH detection include the development of highly sensitive assays using nanobodies and signal amplification strategies like polymeric horseradish peroxidase (PolyHRP) tocris.comuni.lunih.gov. These enhanced ELISAs have demonstrated improved sensitivity, enabling the detection of sEH at picogram per milliliter levels tocris.com.
Immunoblotting, or Western Blot, is another widely used technique for analyzing protein expression. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then detecting the target protein (sEH) using specific antibodies google.comresearchgate.netwikipedia.org. Western blotting allows for the visualization of sEH protein bands and provides semi-quantitative data on its relative abundance. It is particularly useful for examining changes in sEH protein levels under different experimental conditions, such as in response to sEH inhibitors or in genetically modified organisms google.comresearchgate.netwikipedia.org.
Both ELISA and Immunoblotting are valuable for studying sEH protein degradation. For instance, in the context of proteolysis-targeting chimeras (PROTACs) designed to degrade sEH, these methods are essential for confirming and quantifying the reduction in sEH protein levels following treatment nih.gov. Studies investigating sEH PROTACs, including those based on sEH inhibitors, have utilized immunoblotting and ELISA to assess degradation potency and kinetics in cell lines nih.gov. For example, one study used immunoblotting to show dose-dependent degradation of sEH by a PROTAC compound (referred to as 1a), with quantification revealing significant decreases in sEH levels nih.gov. ELISA was also used in this study to monitor the kinetics of sEH degradation and production after PROTAC treatment nih.gov.
The combined use of ELISA and Immunoblotting provides complementary information on sEH protein. While Western blotting offers insights into protein size and potential post-translational modifications affecting antibody binding, ELISA typically provides a more quantitative measure of total sEH protein concentration in a high-throughput format youtube.comnih.gov. Discrepancies between results obtained from these two methods have been observed in some studies, highlighting the importance of using multiple approaches for comprehensive protein analysis.
Table 1 shows representative data illustrating the application of immunochemical methods in sEH research.
| Method | Sample Type | Condition/Treatment | Observed Change in sEH Protein Level | Reference |
| ELISA | Mouse cancer cells | Untreated | Detectable levels (pg/mL range) | tocris.com |
| ELISA | HepG2 cells | Treatment with PROTAC 1a (250 nM, 24h) | Reduced sEH protein level | nih.gov |
| Immunoblotting | Mouse brain lysates | sEH−/− mice vs. Wild Type (WT) mice | Decreased sEH protein level in KO | google.com |
| Immunoblotting | HUVECs | Homocysteine treatment (dose-dependent) | Upregulated sEH protein level | researchgate.net |
| Immunoblotting | HepG2 cells | Treatment with PROTAC 1a (dose-dependent) | Dose-dependent sEH degradation | nih.gov |
Genomic and Proteomic Approaches in Soluble Epoxide Hydrolase Research
Genomic and proteomic approaches offer powerful means to investigate sEH regulation and function at the molecular level. Genomic methods focus on the EPHX2 gene, which encodes sEH, while proteomic methods provide a global view of sEH protein and its interactions within the cellular environment.
Genomic approaches, such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq), are used to measure the expression levels of EPHX2 mRNA. qPCR is a targeted method that quantifies the amount of specific mRNA transcripts, allowing researchers to assess changes in EPHX2 gene expression under various conditions researchgate.net. RNA-Seq, on the other hand, provides a comprehensive transcriptome-wide analysis, enabling the identification and quantification of all RNA molecules in a sample, including EPHX2 mRNA. This allows for the study of global gene expression changes in response to factors affecting sEH, such as disease states or treatment with sEH inhibitors. For example, RNA-Seq has been used to analyze transcriptional changes in cells overexpressing EPHX2 or treated with sEH inhibitors, providing insights into affected pathways.
Proteomic approaches, particularly those based on mass spectrometry (MS), are indispensable for studying sEH protein at a larger scale. MS-based proteomics allows for the identification, quantification, and characterization of proteins in complex biological mixtures. In sEH research, proteomics can be used to measure the absolute or relative abundance of sEH protein, identify post-translational modifications that may affect its activity or stability, and map protein-protein interactions wikipedia.org. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for these purposes. Proteomic screening can also identify sEH as a target of specific compounds. For instance, a proteomic screening approach identified sEH as a target of 15d-PGJ2, a prostaglandin (B15479496) that inhibits sEH activity. Chemical proteomics, which involves using chemical probes to enrich for target proteins, has also been used to identify sEH as a target of novel inhibitors.
Genomic and proteomic data can be integrated to provide a more complete understanding of sEH biology. Changes in EPHX2 mRNA levels detected by genomic methods can be correlated with changes in sEH protein levels measured by proteomic or immunochemical methods researchgate.netwikipedia.org. This integrated approach helps to distinguish between transcriptional and post-transcriptional mechanisms regulating sEH expression. Furthermore, proteomic analysis can reveal how sEH interacts with other proteins and how these interactions are affected by sEH inhibitors or other stimuli.
Table 2 summarizes the applications of genomic and proteomic methods in sEH research.
| Method | Level of Analysis | Application in sEH Research | Reference |
| qPCR | mRNA | Quantifying EPHX2 gene expression levels | researchgate.net |
| RNA-Seq | mRNA | Global transcriptome analysis, identifying EPHX2 expression and related pathways | |
| Mass Spectrometry-based Proteomics | Protein | Identification and quantification of sEH protein | wikipedia.org |
| Mass Spectrometry-based Proteomics | Protein | Identification of sEH post-translational modifications | |
| Mass Spectrometry-based Proteomics | Protein | Mapping sEH protein-protein interactions | |
| Chemical Proteomics | Protein | Identifying sEH as a target of small molecules |
These advanced analytical methods are crucial for advancing our understanding of sEH's multifaceted roles and for the development and characterization of compounds targeting sEH, such as sEH-IN-1 and other inhibitors or degraders.
Computational and Molecular Modeling Approaches in Seh in 1 Research
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation (pose) of a ligand when bound to a receptor protein, such as sEH, and to estimate the strength of the binding interaction. mdpi.com This method helps to understand how a potential inhibitor might fit into the sEH active site or allosteric sites. nih.govmdpi.comnih.gov The crystal structure of human sEH (e.g., PDB code: 1ZD3 or 3ANS) is commonly used as the receptor structure in these simulations. mdpi.commdpi.comnih.gov
Docking simulations typically involve preparing both the protein and ligand structures, defining the binding site, and then searching for favorable binding poses based on scoring functions that estimate the binding energy. mdpi.com Different docking software and algorithms are employed, including AutoDock, MOE, and Glide. mdpi.commdpi.comnih.gov
Analysis of the predicted binding modes from molecular docking simulations provides detailed information about the key interactions between the inhibitor and the amino acid residues within the sEH binding site. These interactions are crucial for stabilizing the protein-ligand complex and contributing to inhibitory potency.
Common interactions observed in sEH inhibitor binding include hydrogen bonds and hydrophobic interactions. The sEH active site is known to have a catalytic triad (B1167595) and is largely hydrophobic with two hydrophobic subpockets. nih.govacs.orgmdpi.com Hydrogen bonds often involve residues in the catalytic triad, such as Asp335 and Tyr383 (human sEH numbering), which can interact with functional groups like urea (B33335) or amide moieties present in many sEH inhibitors. biorxiv.orgbiorxiv.orgnih.gov For instance, studies have shown hydrogen bonding between the urea group of inhibitors and Asp335, and between the carbonyl of the urea and Tyr383. biorxiv.org
Hydrophobic interactions with residues lining the binding pocket, including residues within the hydrophobic subpockets, are also significant contributors to binding affinity. nih.govacs.orgmdpi.com Analysis of binding modes helps identify which parts of the inhibitor molecule are involved in these interactions and with which specific residues they interact. nih.govnih.govnih.gov For example, residues like Trp336, His524, Met419, Leu428, Tyr383, Phr387, Val498, and Leu499 have been identified as participating in hydrophobic interactions with sEH inhibitors. nih.gov
Molecular docking scoring functions provide an estimate of the binding affinity between the ligand and the protein, often expressed as a docking score or predicted binding energy (e.g., kcal/mol). While docking scores are useful for ranking potential inhibitors and identifying promising candidates, they are typically not as accurate as experimental methods for determining absolute binding affinities or inhibition constants (IC50 or Ki). acs.orgbiorxiv.org
However, docking scores can show correlation with experimental inhibitory activity, particularly within a congeneric series of compounds. nih.gov More advanced methods, often combining docking with other techniques like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can provide more accurate predictions of binding free energies, which show better correlation with experimental IC50 values. nih.govacs.org For example, studies have reported good correlations (r² > 0.8) between calculated binding free energies and experimental IC50 values for sEH inhibitors. nih.govacs.org
Data from docking studies can be used to prioritize compounds for experimental testing. For instance, virtual screening campaigns often select compounds with the lowest (most favorable) docking scores for subsequent in vitro evaluation. mdpi.combiosolveit.de
Binding Mode Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing researchers to study the stability of the binding pose, conformational changes in the enzyme and ligand upon binding, and the fluctuations of interactions observed in docking studies. mdpi.comnih.govacs.orgnih.gov Unlike static docking, MD simulations account for the flexibility of both the protein and the ligand and the influence of the surrounding solvent environment. acs.orgnih.govub.edu
MD simulations can reveal the persistence of hydrogen bonds and hydrophobic contacts identified by docking, providing a more realistic picture of the binding interactions. nih.govacs.org They can also help to understand the binding mechanism, including induced-fit effects where the enzyme or ligand changes conformation upon binding. ub.edu For sEH, which has a flexible binding site, MD simulations are particularly valuable for capturing the dynamic nature of ligand binding. ub.edu
Analysis of MD trajectories can provide insights into the stability of the protein-ligand complex, the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the fluctuations of key interactions. nih.gov Binding free energy calculations, such as MM-GBSA or MM-PBSA, can be performed on snapshots from MD trajectories to obtain more refined estimates of binding affinities, taking into account entropic contributions and solvation effects. nih.govacs.org These calculations have shown that van der Waals and electrostatic terms are major favorable contributors to binding free energy for sEH inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity (e.g., sEH inhibitory potency). mdpi.commetabolomics.se These models can be used to predict the activity of new, untested compounds and to identify the molecular features that are important for potent sEH inhibition. mdpi.commetabolomics.se
Both 2D- and 3D-QSAR approaches are applied in sEH inhibitor research. acs.orgnih.govmdpi.commetabolomics.se 2D-QSAR models use molecular descriptors calculated from the 2D structure of the compounds, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), incorporate 3D structural information and the spatial arrangement of molecular fields (e.g., steric and electrostatic fields). nih.govmdpi.commetabolomics.se
QSAR models for sEH inhibitors have highlighted the importance of topological characteristics, 2D pharmacophore features, and specific physicochemical properties for inhibitory potential. mdpi.com 3D-QSAR analyses have provided further insights into the steric and electrostatic requirements within the sEH binding site for optimal binding. nih.govmdpi.com Validated QSAR models can serve as predictive tools for screening virtual libraries and guiding the design of novel sEH inhibitors with improved activity. mdpi.commetabolomics.se
Virtual Screening and De Novo Design Strategies
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted ability to bind to a target protein like sEH. eurekaselect.commdpi.comnih.govacs.org VS can be performed using ligand-based or structure-based approaches. Ligand-based VS uses similarity searching or pharmacophore models derived from known sEH inhibitors to find compounds with similar properties. nih.govacs.orgnih.gov Structure-based VS, often utilizing molecular docking, screens compounds based on their predicted binding affinity and fit into the sEH binding site. mdpi.comnih.gov
Virtual screening has been successfully applied in the discovery of novel sEH inhibitors. mdpi.comnih.govacs.org Studies have screened thousands to millions of compounds using docking or pharmacophore models, followed by experimental testing of the top-ranked hits. mdpi.comnih.govbiosolveit.deacs.org This approach has led to the identification of new sEH inhibitors with diverse chemical scaffolds and potent inhibitory activity. nih.govacs.org
Future Directions and Emerging Research Avenues for Soluble Epoxide Hydrolase Inhibition
Exploration of Novel Therapeutic Applications in Diverse Disease States
Future research directions for sEH inhibition involve expanding its therapeutic reach into a wider array of disease states where the modulation of epoxy fatty acid levels may offer therapeutic benefits. Beyond established areas such as cardiovascular and inflammatory disorders, investigations are actively exploring the potential of sEH inhibitors in conditions including, but not limited to:
Neurological Disorders: This encompasses conditions like stroke, traumatic brain injury, Parkinson's disease, Alzheimer's disease, depression, epilepsy, and cognitive impairment. Preclinical findings suggest that sEH inhibition may offer neuroprotective effects through anti-inflammatory actions and modulation of pathways relevant to neurodegeneration and mood disorders. nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.gov
Metabolic Diseases: Research continues into the role of sEH in metabolic syndrome and diabetes, exploring how sEH inhibition might improve insulin (B600854) sensitivity and address related complications. mdpi.comdiabetescenters.orgdovepress.comahajournals.org
Liver Diseases: Emerging evidence points to the potential of sEH inhibition in various liver pathologies, including non-alcoholic fatty liver disease (NAFLD), liver fibrosis, and portal hypertension. Future studies aim to interrogate its efficacy in alcohol-associated liver disease (ALD), viral hepatitis, and hepatocellular carcinoma (HCC). mdpi.com
Pain Management: Building on findings in inflammatory and neuropathic pain models, further research seeks to fully elucidate the mechanisms by which sEH inhibition modulates nociceptive signaling and its potential as a novel analgesic strategy. mdpi.comdovepress.comresearchgate.net
Respiratory Diseases: Conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) are also under investigation as potential targets for sEH inhibitors due to their involvement in inflammatory processes. researchgate.net
Cancer: The role of sEH in inflammation-induced carcinogenesis is being explored, suggesting potential for sEH inhibitors in cancer prevention or as part of combination therapies. mdpi.comtandfonline.com
Other Inflammatory Conditions: The broad anti-inflammatory effects of sEH inhibition are being explored in diverse inflammatory disorders beyond those extensively studied. mdpi.comtandfonline.com
Table 1 summarizes some of the diverse disease areas currently being explored for sEH inhibitor therapeutic applications.
| Disease Area | Specific Conditions Under Investigation |
| Neurological Disorders | Stroke, Traumatic Brain Injury, Parkinson's Disease, Alzheimer's Disease, Depression, Epilepsy, Cognitive Impairment |
| Metabolic Diseases | Metabolic Syndrome, Diabetes (Insulin Resistance, Diabetic Complications) |
| Liver Diseases | NAFLD, Fibrosis, Portal Hypertension, ALD, Viral Hepatitis, HCC, Cholestatic Liver Disease |
| Pain Management | Inflammatory Pain, Neuropathic Pain |
| Respiratory Diseases | Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS) |
| Cancer | Inflammation-Induced Carcinogenesis |
| Cardiovascular Diseases | Hypertension, Cardiac Hypertrophy, Myocardial Infarction, Arrhythmogenic Cardiomyopathy |
| Other Inflammatory States | Diverse inflammatory disorders |
Investigation of Soluble Epoxide Hydrolase in Complex Biological Systems and Interacting Pathways
Understanding the intricate role of sEH within complex biological systems and its interactions with other signaling pathways is a critical area of ongoing and future research. Key areas of investigation include:
Cross-talk with Lipid Metabolism Pathways: Further exploration of the interplay between sEH and other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), is crucial, particularly in the context of developing dual or multi-target inhibitors. mdpi.comtandfonline.comnih.gov
Interaction with Signaling Cascades: Research continues to delineate how sEH and the epoxy fatty acids it metabolizes influence various intracellular signaling pathways, including NF-κB, Nrf2, MAPK, and those involved in endoplasmic reticulum (ER) stress and mitochondrial function. mdpi.comresearchgate.netmdpi.comdovepress.commdpi.comlipidmaps.orgmedsci.orgpnas.orgacs.orgresearchgate.net The discovery of sEH's influence on pathways like the kynurenine (B1673888) pathway highlights the potential for unexpected interactions. nih.govacs.org
Role of the Phosphatase Domain: While the hydrolase domain of sEH is well-studied, the biological role of its N-terminal phosphatase domain (sEH-P) is less understood. Future research aims to elucidate the function of sEH-P and explore the potential for targeting this domain therapeutically. nih.govx-mol.net
sEH in Specific Cell Types and Tissues: Investigating the specific roles and regulation of sEH in different cell types and tissues within complex organs will provide a more nuanced understanding of its physiological and pathophysiological functions.
Protein-Protein Interactions: Identifying and characterizing proteins that interact with sEH can shed light on its regulatory mechanisms and functional partnerships within the cell. researchgate.netmdpi.com
Detailed research findings in this area often involve analyzing changes in lipid mediator profiles (EETs, DHETs, etc.), measuring the activity and expression of sEH and interacting enzymes, and assessing the activation status of downstream signaling molecules in various experimental models.
Development of Highly Selective and Potent sEH-IN-1 Analogues
The development of sEH inhibitors with improved potency, selectivity, and pharmacokinetic properties remains a significant focus. While this compound (N-Benzyl linoleamide) demonstrates sEH inhibitory activity lipidmaps.org, the field is actively pursuing the design and synthesis of novel analogues and scaffolds to overcome limitations observed with earlier generations of inhibitors, such as poor solubility and bioavailability. researchgate.netnih.gov
Key strategies and future directions in this area include:
Rational Design based on Structural Insights: Utilizing structural information of sEH and its complexes with inhibitors to design molecules with optimized binding affinity and selectivity. tandfonline.com
Exploration of Novel Chemical Scaffolds: Moving beyond traditional urea (B33335) and amide-based inhibitors to discover chemically diverse structures with favorable properties. mdpi.comtandfonline.comnih.gov
Improving Pharmacokinetic Properties: Designing analogues with enhanced water solubility, metabolic stability, and oral bioavailability to improve their therapeutic potential. researchgate.netnih.gov
Development of Dual or Multi-Target Inhibitors: Creating single molecules that target sEH along with other relevant pathways (e.g., LOX, FAAH) to achieve synergistic therapeutic effects. mdpi.comtandfonline.comnih.govguidetomalariapharmacology.org
Investigating sEH Degraders: Exploring novel approaches such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of sEH, potentially offering superior and prolonged efficacy compared to traditional inhibitors. diabetescenters.orgacs.org
Enhancing Selectivity: Designing inhibitors that are highly selective for sEH over other epoxide hydrolases and off-target proteins to minimize potential side effects. lipidmaps.orgacs.org
Preclinical studies evaluating the potency and selectivity of novel sEH inhibitor analogues often involve in vitro enzyme inhibition assays (e.g., measuring IC50 values) and ex vivo target engagement studies.
Translational Research Considerations in Pre-clinical Discovery
Translating promising preclinical findings with sEH inhibitors into successful clinical therapies requires careful consideration of various factors during the preclinical discovery phase. Future directions in translational research include:
Robust Preclinical Model Validation: Utilizing well-characterized and clinically relevant animal models that accurately mimic human disease pathology to evaluate the efficacy of sEH inhibitors. nih.govfrontiersin.orgmdpi.compnas.orgjacc.org
Pharmacokinetic and Pharmacodynamic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and target engagement of sEH inhibitors in preclinical species to predict human pharmacokinetics and inform dosing strategies. x-mol.net Challenges related to the pharmacokinetic properties of sEH inhibitors, such as oral bioavailability, need to be addressed. researchgate.netnih.gov
Biomarker Identification and Validation: Identifying and validating biomarkers that can track sEH activity, epoxy fatty acid levels, and disease progression in preclinical models and potentially in future clinical trials.
Combination Therapy Studies: Investigating the potential for combining sEH inhibitors with existing therapies to achieve enhanced therapeutic outcomes or overcome resistance mechanisms. nih.govmdpi.com
Assessment of Long-term Effects: Conducting preclinical studies to evaluate the long-term efficacy and potential off-target effects of chronic sEH inhibition. ahajournals.org
Addressing Knowledge Gaps: Focusing preclinical research on addressing specific knowledge gaps identified in the understanding of sEH biology and the mechanisms of sEH inhibitor action in particular disease contexts. frontiersin.orgnih.govmdpi.comjacc.org
Exploring Novel Delivery Methods: Investigating alternative delivery methods for sEH inhibitors if oral bioavailability or tissue-specific targeting remains a challenge.
Translational research involves collecting detailed data from preclinical studies, including measurements of disease markers, physiological parameters (e.g., blood pressure, infarct volume), histological assessments, and analysis of lipid mediator profiles in relevant tissues and biofluids. nih.govfrontiersin.orgahajournals.orgpnas.orgjacc.org
Q & A
Basic Research Questions
Q. How can researchers design experiments to determine the inhibitory activity of sEH-IN-1 against soluble epoxide hydrolase (sEH) and COX-2?
- Methodology :
- Enzyme Assays : Use fluorescence-based or LC-MS/MS assays to measure sEH activity. For COX-2 inhibition, employ cyclooxygenase activity assays (e.g., prostaglandin E₂ quantification) .
- Dose-Response Curves : Generate IC₅₀ values using serial dilutions of this compound. Include positive controls (e.g., AUDA for sEH, Celecoxib for COX-2) to validate assay conditions .
- Selectivity Testing : Compare inhibition of sEH/COX-2 with off-target enzymes (e.g., COX-1, microsomal epoxide hydrolase) to assess specificity .
Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory effects in cellular models?
- Methodology :
- Negative Controls : Use vehicle-treated cells (e.g., DMSO) and enzyme-specific inhibitors (e.g., TPPU for sEH, NS-398 for COX-2) to isolate this compound’s effects .
- Positive Controls : Include known anti-inflammatory agents (e.g., dexamethasone) to benchmark efficacy .
- Cytotoxicity Assays : Perform MTT or LDH assays to rule out confounding effects from cell death .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?
- Methodology :
- Assay Standardization : Verify buffer conditions (pH, ionic strength), substrate concentrations, and incubation times, as these variables impact enzyme kinetics .
- Data Normalization : Normalize inhibition data to internal controls and report statistical variability (e.g., ±SEM from triplicate experiments) .
- Cross-Validation : Compare results across independent labs or methodologies (e.g., fluorescence vs. radiometric assays) to identify systemic biases .
Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical models?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to identify metabolic hotspots. Modify problematic functional groups (e.g., esterase-sensitive moieties) .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in animal studies .
- Tissue Distribution : Quantify drug concentrations in target tissues (e.g., liver, kidney) via mass spectrometry to correlate exposure with efficacy .
Q. How can researchers reconcile conflicting data on this compound’s cardiovascular risk modulation?
- Methodology :
- Mechanistic Profiling : Evaluate dual COX-2/sEH inhibition’s net effect on prostanoid and epoxyeicosatrienoic acid (EET) levels in vascular tissues .
- Longitudinal Studies : Monitor cardiovascular endpoints (e.g., blood pressure, platelet aggregation) in chronic dosing models to capture delayed effects .
- Pathway Crosstalk : Use transcriptomics or lipidomics to identify compensatory pathways (e.g., LOX or CYP450) activated by sEH/COX-2 inhibition .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent responses to this compound?
- Methodology :
- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
- Reproducibility Metrics : Report intra- and inter-assay coefficients of variation (CV) to quantify experimental precision .
Q. How should researchers present conflicting in vitro vs. in vivo efficacy data for this compound?
- Methodology :
- Contextual Interpretation : Highlight differences in bioavailability, tissue penetration, or metabolic clearance between models .
- Supplementary Tables : Include raw data (e.g., IC₅₀ values, plasma concentrations) in appendices for transparency .
- Mechanistic Hypotheses : Propose testable hypotheses (e.g., protein binding in serum) to explain discrepancies .
Experimental Design Considerations
Q. What criteria define robust validation of this compound’s target engagement in complex biological systems?
- Methodology :
- Biochemical Confirmation : Use activity-based protein profiling (ABPP) or thermal shift assays to confirm direct enzyme binding .
- Phenotypic Correlation : Link target inhibition (e.g., EET levels) to functional outcomes (e.g., reduced inflammation) in the same model .
- Negative Genetic Controls : Compare this compound’s effects in wild-type vs. sEH-knockout models to verify on-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
